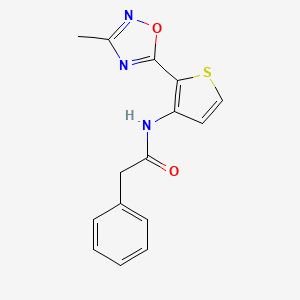![molecular formula C14H14N2O5 B2401675 4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid CAS No. 1099032-66-2](/img/structure/B2401675.png)
4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid” is a chemical compound with the molecular formula C14H14N2O5 . It has a molecular weight of 290.27 . The compound is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, reactions of alkyl 4-aminobenzoates with maleic anhydride give the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates . These are then converted into 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates by treatment with secondary amines .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Applications De Recherche Scientifique
Anticonvulsant Properties
This compound has been found to have potent anticonvulsant properties . It has been used in the synthesis of hybrid pyrrolidine-2,5-dione derivatives that showed broad-spectrum activity in animal seizure models . The most potent anticonvulsant activity and favorable safety profile was demonstrated for a specific compound .
Pain Management
The compound has also shown effectiveness in various pain models . It was proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .
Inhibition of Calcium Currents
The compound has been found to inhibit calcium currents mediated by Cav 1.2 (L-type) channels . This mechanism of action could be related to its anticonvulsant properties .
Monoclonal Antibody Production
The compound has been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures . It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Control of Glycosylation Levels
The compound has been found to suppress the galactosylation on a monoclonal antibody . This is a critical quality attribute of therapeutic monoclonal antibodies, and the compound might be used to control the level of the galactosylation for the N-linked glycans .
Protein-Protein Interaction Studies
The compound has been used in the elucidation of protein-protein interactions . It provides complementary data to thiol-reactive and acidic residue-targeting reagents and is useful in the study of proteins that function as complexes .
Orientations Futures
The future directions for this compound could involve further structural optimization of its derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, more research is needed to understand its mechanism of action and potential applications in biotechnology.
Propriétés
IUPAC Name |
4-[3-(2,5-dioxopyrrolidin-1-yl)propanoylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c17-11(7-8-16-12(18)5-6-13(16)19)15-10-3-1-9(2-4-10)14(20)21/h1-4H,5-8H2,(H,15,17)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOFHYJJGQSVOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2401599.png)


![5-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2401604.png)
![N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2401607.png)
![N-[2-(3-Chloro-2-fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2401608.png)
![N,N-diethyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2401611.png)
![6-Chloro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2401612.png)

